molecular formula C8H12N2 B1583858 2-Butylpyrazine CAS No. 29460-91-1

2-Butylpyrazine

Cat. No. B1583858
CAS RN: 29460-91-1
M. Wt: 136.19 g/mol
InChI Key: TVAVRPSANVGCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylpyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are aromatic compounds that contain a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms . The molecular formula of 2-Butylpyrazine is C8H12N2 .


Molecular Structure Analysis

The molecular structure of 2-Butylpyrazine consists of a total of 22 bonds; 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Environmental Impact and Degradation

  • Pesticide Degradation : 2-Butylpyrazine derivatives are significant in the context of environmental chemistry, particularly in the degradation of chlorotriazine pesticides. These herbicides, often found as contaminants in drinking water, can be degraded by sulfate radicals, with the dealkylation process playing a crucial role in this degradation. The study by Lutze et al. (2015) emphasizes the high reactivity of these herbicides due to their ethyl or isopropyl groups, and the varied reaction rates depending on the specific derivative (Lutze et al., 2015).

Agricultural and Food Science

  • Occurrence in Vegetables : The presence of 2-Butylpyrazine derivatives has been observed in various vegetables. Murray and Whitfield (1975) conducted a survey to detect the occurrence of such compounds in raw vegetables, illustrating their widespread presence and potential influence on the flavor profiles of these foods (Murray & Whitfield, 1975).

Antibacterial Applications

  • Antibacterial Compound Structure : The structure of aspergillic acid, an antibiotic derived from Aspergillus flavus, includes a derivative of 2-Butylpyrazine. Dunn et al. (1948) explored the structure of aspergillic acid and its reduction products, highlighting the significance of hydroxypyrazine derivatives in antibacterial compounds (Dunn et al., 1948).

Bioconversion and Biotechnology

  • Bioconversion to Antituberculous Agents : Wieser et al. (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, a process important for synthesizing new antituberculous agents. This highlights the role of 2-Butylpyrazine derivatives in pharmaceutical biotechnology (Wieser et al., 1997).

Pharmaceutical Research

  • Histamine Receptor Ligands : Altenbach et al. (2008) researched a series of 2-aminopyrimidines, related to 2-Butylpyrazine, as ligands of the histamine H4 receptor. These compounds show potential for developing new therapeutic agents for inflammation and pain, indicating the medicinal relevance of 2-Butylpyrazine derivatives (Altenbach et al., 2008).

Agricultural Biotechnology

  • Effect on Flavonolignan Production : Tumova et al. (2005) studied the impact of substituted amides of pyrazine-2-carboxylic acids, a group including 2-Butylpyrazine derivatives, on flavonolignan production in Silybum marianum culture. This research underlines the potential agricultural biotechnological applications of these compounds (Tumova et al., 2005).

Analytical Chemistry

  • Methoxypyrazine Analysis in Wines : Sidhu et al. (2015) reviewed the analysis of methoxypyrazines, including 2-Butylpyrazine derivatives, in grapes, musts, and wines. This research is crucial for understanding the aroma and flavor contribution of these compounds in viticulture and enology (Sidhu et al., 2015).

Future Directions

The future directions in the research of 2-Butylpyrazine and its derivatives could involve exploring its potential applications in various fields such as pharmaceuticals, perfumeries, and food industries . Further studies could also focus on the synthesis, characterization, and biological activity of 2-Butylpyrazine derivatives.

properties

IUPAC Name

2-butylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAVRPSANVGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335932
Record name 2-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylpyrazine

CAS RN

29460-91-1
Record name 2-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Butylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Butylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Butylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Butylpyrazine
Reactant of Route 6
Reactant of Route 6
2-Butylpyrazine

Citations

For This Compound
26
Citations
TH Jones, HM Garraffo, MS Blum, DM Everett… - Journal of chemical …, 1998 - Springer
… workers and gamergates of two colonies of Streblognathus aethiopicus have been found to contain a homologous series of 3,5-dimethyl-2-alkylpyrazines (3,5-dimethyl2-butylpyrazine, 1…
Number of citations: 8 link.springer.com
AT Toci, M Benedetti, A Farah - … 2008, Campinas, SP, Brazil, 14-19 …, 2009 - cabdirect.org
… -6-ethylpyrazine, 3,5-dimethyl-2-butylpyrazine, β-linalool, and hexanoic acid in roasted … isoamyl-6-methylpyrazine and the 3-methyl-2-butylpyrazine were considered as markers. …
Number of citations: 4 www.cabdirect.org
B Klein, PE Spoerri - Journal of the American Chemical Society, 1951 - ACS Publications
… possible to isolate 2butylpyrazine in 10% yield and poor quality. Unfortunately not enough … (10.4% based on pyrazine) of 2-butylpyrazine, bp 84(19 mm.), m26d 1.4963 was obtained. …
Number of citations: 39 pubs.acs.org
J Tang, QZ Jin, GH Shen, CT Ho… - Journal of Agricultural …, 1983 - ACS Publications
Volatile flavor compounds were isolated from 150 lb of fried chicken by a specially designed apparatus. The isolated volatile flavor compounds were subjected to extensive gas …
Number of citations: 149 pubs.acs.org
B Klein - 1950 - search.proquest.com
… yellow liquid was obtained, which distilled at approximately the right temperature (by comparison with the isomeric 2^-dimethyl-6- ethylpyrazine)which is believed to be 2-butylpyrazine. …
Number of citations: 18 search.proquest.com
BE Petel, M Purak, EM Matson - Synlett, 2018 - thieme-connect.com
… of one equivalent of 2-chloropyrazine and 1.2 equivalents of n-butylmagnesium chloride in the presence of MnCl 2 (THF) 1.6 (3 mol%) led to the formation of 83% 2-butylpyrazine after …
Number of citations: 9 www.thieme-connect.com
AF Bramwell, RD Wells - Tetrahedron, 1973 - Elsevier
… , a significant proportion of the shift is presumably due to the anisotropy of the pyrazine ring system since both Me and OMe groups, when substituted in the 3-position of 2+butylpyrazine…
Number of citations: 3 www.sciencedirect.com
A Mukherjee, SAM Duggan… - The Journal of Organic …, 1994 - ACS Publications
Photochemical hydrogen abstraction in 2-alkylpyrazines 5-8 and 2-alkylpyridines 9-11 proceeds analogously to the process of eq 1. Hydroxylic solvent causes quantum yields for …
Number of citations: 12 pubs.acs.org
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
Aroma compounds in Chinese “Wuliangye” liquor were identified by gas chromatography−olfactometry (GC−O) after fractionation. A total of 132 odorants were detected by GC−O in …
Number of citations: 491 pubs.acs.org
DS Mottram - Flavor of meat and meat products, 1994 - Springer
The flavours associated with cooked meats have proved particularly difficult to characterize, both for the sensory analyst and the flavour chemist. Meat flavour is influenced by …
Number of citations: 76 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.